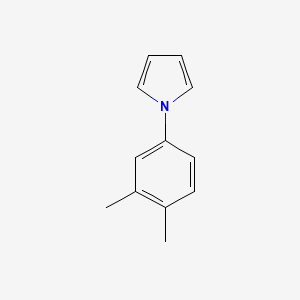

1-(3,4-dimethylphenyl)-1H-pyrrole

Description

Historical Perspective and Evolution of Pyrrole (B145914) Synthesis Research

The study of pyrrole chemistry dates back to the 19th century, with the initial discovery and isolation of pyrrole from coal tar and bone oil. Early synthetic methods, such as the Hantzsch, Knorr, and Paal-Knorr syntheses, laid the groundwork for accessing this important heterocyclic core. researchgate.netwikipedia.org These classical methods, typically involving the condensation of dicarbonyl compounds with amines or ammonia (B1221849), are still in use today, often with significant modifications to improve efficiency and substrate scope. wikipedia.orgorganic-chemistry.orgyoutube.com

Over the decades, research has evolved from these fundamental discoveries to the development of more sophisticated and versatile synthetic strategies. The advent of modern catalytic systems, including those based on transition metals and Lewis acids, has revolutionized pyrrole synthesis. beilstein-journals.orgnih.govbeilstein-journals.org These newer methods often allow for milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted pyrroles. nih.govarkat-usa.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. arkat-usa.org

Significance of N-Substituted Pyrroles in Contemporary Organic Chemistry

N-substituted pyrroles, particularly N-arylpyrroles, are a class of compounds with immense importance in various scientific disciplines. The introduction of a substituent on the nitrogen atom significantly influences the electronic properties and steric environment of the pyrrole ring, allowing for the fine-tuning of its reactivity and biological activity.

In medicinal chemistry, the N-arylpyrrole motif is a privileged scaffold found in numerous therapeutic agents. mdpi.com These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov The N-aryl group can engage in crucial interactions with biological targets, enhancing the potency and selectivity of the drug molecule.

Beyond pharmaceuticals, N-substituted pyrroles are integral components in materials science. They serve as monomers for the synthesis of conducting polymers, which have applications in electronics, sensors, and energy storage devices. The nature of the N-substituent can modulate the polymer's conductivity, solubility, and processing characteristics.

Rationalizing the Research Focus on 1-(3,4-Dimethylphenyl)-1H-pyrrole: A Comprehensive Review

The specific focus on this compound stems from the broader interest in N-arylpyrroles and the unique structural features of the 3,4-dimethylphenyl substituent. The presence of two methyl groups on the phenyl ring can influence the compound's properties in several ways. These electron-donating methyl groups can affect the electronic nature of the pyrrole ring, potentially altering its reactivity in subsequent chemical transformations.

The most common and direct methods for the synthesis of this compound involve the condensation of a 1,4-dicarbonyl compound with 3,4-dimethylaniline (B50824). The Paal-Knorr synthesis, for instance, provides a straightforward route by reacting a 1,4-diketone with the corresponding amine, often under acidic conditions. wikipedia.orgorganic-chemistry.org Another widely used method is the Clauson-Kaas synthesis, which typically employs a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent. beilstein-journals.orgnih.govarkat-usa.org

While specific research applications for this compound are not extensively documented in publicly available literature, its synthesis and characterization are crucial for building a comprehensive library of N-arylpyrrole derivatives. Such a library is invaluable for screening in drug discovery programs and for developing new functional materials.

Below is a table summarizing the key synthetic approaches to N-arylpyrroles, which are applicable to the synthesis of this compound.

| Synthetic Method | Reactants | Typical Conditions | Reference |

| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine | Acidic or neutral, heating | wikipedia.orgorganic-chemistry.org |

| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran, Primary Amine | Acidic catalyst, heating | beilstein-journals.orgnih.gov |

| Microwave-Assisted Synthesis | Varies (e.g., Clauson-Kaas reactants) | Microwave irradiation | arkat-usa.org |

The characterization of this compound would rely on standard spectroscopic techniques. The following table provides expected and reported spectroscopic data for related N-arylpyrrole compounds, which can serve as a reference. rsc.org

| Spectroscopic Data | Description |

| ¹H NMR | Signals for the pyrrole ring protons would typically appear in the aromatic region, along with signals for the dimethylphenyl group. The chemical shifts would be influenced by the electronic environment. rsc.org |

| ¹³C NMR | Carbon signals for the pyrrole ring and the dimethylphenyl substituent would be observed, providing information about the carbon skeleton. rsc.org |

| IR | Characteristic absorption bands for C-H, C=C, and C-N bonds would be present. rsc.org |

| HRMS | High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule. rsc.org |

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objectives are:

To place the compound within the broader context of N-arylpyrrole chemistry and the historical development of pyrrole synthesis.

To highlight the general significance of N-substituted pyrroles in contemporary organic chemistry, particularly in medicinal chemistry and materials science.

To rationalize the scientific interest in this compound by examining its structural features and potential for further research and application.

To present the likely synthetic routes and expected analytical characterization data for this compound based on established methodologies for related structures.

By adhering strictly to this outline, this article serves as a concise and authoritative resource on the fundamental chemistry of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLKRNGEWADHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dimethylphenyl 1h Pyrrole and Its Functionalized Derivatives

Classical and Contemporary Approaches to N-Arylpyrrole Ring Formation

The synthesis of N-arylpyrroles, including the target compound 1-(3,4-dimethylphenyl)-1H-pyrrole, has historically been dominated by a few key condensation reactions. These methods, while foundational, continue to be refined for greater efficiency and applicability. mdpi.com

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgmdpi.com For the synthesis of this compound, the reaction utilizes 3,4-dimethylaniline (B50824) as the primary amine.

The reaction is typically mediated by an acid catalyst, which facilitates the dehydrative cyclization. mdpi.com Protic acids like acetic acid, hydrochloric acid, and p-toluenesulfonic acid, as well as Lewis acids, are commonly employed. mdpi.commdpi.comalfa-chemistry.com The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted pyrroles by varying the primary amine. alfa-chemistry.com For instance, reacting 2,5-hexanedione (B30556) with 3,4-dimethylaniline under acidic conditions would yield 2,5-dimethyl-1-(3,4-dimethylphenyl)-1H-pyrrole. Recent advancements have focused on developing milder conditions and employing heterogeneous catalysts to simplify purification and improve the environmental profile of the synthesis. mdpi.commdpi.com Asymmetric versions of the Paal-Knorr reaction have also been developed, utilizing chiral phosphoric acids to achieve high enantioselectivity in the synthesis of atropisomeric arylpyrroles. thieme-connect.comnih.gov

Table 1: Paal-Knorr Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

The Knorr pyrrole (B145914) synthesis is another classical method that produces substituted pyrroles from the reaction of an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ, often from the corresponding ketone oxime through reduction with agents like zinc in acetic acid. wikipedia.org

To adapt this synthesis for this compound scaffolds, one could theoretically start with an α-amino ketone bearing the 3,4-dimethylphenyl group on the nitrogen atom. However, a more common adaptation involves a different sequence where the aryl amine is a reactant. The mechanism typically begins with the condensation of the amine and ketone to form an enamine, which then cyclizes and eliminates water to form the pyrrole ring. wikipedia.org

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.org When a primary amine like 3,4-dimethylaniline is used, it results in the formation of an N-substituted pyrrole. wikipedia.org Though considered a classical method, the Hantzsch synthesis has been comparatively less developed than the Paal-Knorr or Knorr reactions. thieme-connect.com

The mechanism starts with the amine attacking the β-ketoester to form an enamine intermediate. This enamine then attacks the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. wikipedia.org Modifications to this reaction have sought to expand its limited substrate scope and improve its often modest yields. thieme-connect.com For example, using Yb(OTf)₃ as a Lewis acid catalyst has been shown to alter the regioselectivity of the reaction between anilines, 1,3-diketones, and phenacyl bromide. thieme-connect.com

Table 2: General Reactants for Hantzsch Synthesis of a this compound Derivative

| Component 1 | Component 2 | Component 3 | General Product |

|---|

Advanced and Novel Synthetic Strategies for this compound

Modern organic synthesis increasingly favors methods that offer high efficiency, atom economy, and the ability to generate molecular diversity quickly. Multicomponent reactions (MCRs) are exemplary in this regard. rsc.org

MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are highly valued for their efficiency and ability to construct complex heterocyclic scaffolds, such as functionalized pyrroles, in a single step. rsc.orgnih.gov

A notable example of an MCR for pyrrole synthesis is the iron(III)-catalyzed four-component coupling of an amine, a 1,3-dicarbonyl compound, an aldehyde, and a nitroalkane. nih.govacs.orgorganic-chemistry.org This one-pot reaction provides a direct and environmentally friendly route to highly functionalized pyrroles, avoiding the need for an inert atmosphere. nih.govorganic-chemistry.org

To synthesize derivatives of this compound, 3,4-dimethylaniline serves as the amine component. The reaction proceeds in moderate to very good yields, accommodating a variety of aromatic aldehydes and 1,3-dicarbonyl compounds. nih.govacs.org The use of an inexpensive and non-toxic iron catalyst, such as FeCl₃, makes this method particularly attractive. organic-chemistry.org This strategy allows for significant variation in all four components, enabling the creation of a diverse library of polysubstituted pyrrole derivatives based on the this compound core. acs.org

Table 3: Iron-Catalyzed Four-Component Synthesis of Functionalized this compound Derivatives

| 1,3-Dicarbonyl Compound | Aldehyde | Nitroalkane | Amine | Catalyst | Product |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Benzaldehyde | Nitromethane | 3,4-Dimethylaniline | FeCl₃ | Ethyl 4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate |

| Acetylacetone | 4-Chlorobenzaldehyde | Nitroethane | 3,4-Dimethylaniline | FeCl₃ | 1-(1-(3,4-Dimethylphenyl)-2-(4-chlorophenyl)-4-ethyl-5-methyl-1H-pyrrol-3-yl)ethan-1-one |

Multicomponent Reactions (MCRs) for Diversified Pyrrole Derivatives

Three-Component Domino Reactions

Three-component domino reactions represent a highly efficient strategy for the synthesis of polysubstituted pyrroles in a single operation, thereby minimizing waste and purification steps. These reactions bring together three different starting materials to construct the pyrrole core. For the synthesis of derivatives of this compound, 3,4-dimethylaniline would serve as the primary amine component.

One notable example involves the reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, anilines, and 2-nitrostyrenes. This process proceeds through a sequence of addition-elimination, Michael addition, and intramolecular annulation/elimination, resulting in the formation of one C-C and two C-N bonds in a single synthetic step. organic-chemistry.org The use of 3,4-dimethylaniline in this reaction would lead to the corresponding N-(3,4-dimethylphenyl)pyrrole derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| (E)-3-(dimethylamino)-1-arylprop-2-en-1-one | 3,4-Dimethylaniline | 2-Nitrostyrene | 1-(3,4-dimethylphenyl)-trisubstituted-pyrrole |

Microwave-Assisted Synthesis Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netijpsjournal.com The Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to microwave irradiation. organic-chemistry.orgpensoft.netresearchgate.net

For the synthesis of this compound, a mixture of a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran (B146720), and 3,4-dimethylaniline can be subjected to microwave irradiation. pensoft.netpensoft.net This method is often performed under solvent-free conditions or in a high-boiling point solvent like water, which aligns with the principles of green chemistry. pensoft.netpensoft.net The use of catalysts, such as N-bromosuccinimide (NBS) or salicylic (B10762653) acid, can further enhance the reaction rate and yield under microwave conditions. pensoft.net

| 1,4-Dicarbonyl Source | Amine | Conditions | Advantage |

| 2,5-Hexanedione | 3,4-Dimethylaniline | Microwave, Solvent-free | Rapid, High Yield |

| 2,5-Dimethoxytetrahydrofuran | 3,4-Dimethylaniline | Microwave, Water | Green, Efficient |

Metal-Catalyzed and Metal-Free Synthetic Routes

The development of both metal-catalyzed and metal-free synthetic routes has significantly expanded the toolbox for accessing N-substituted pyrroles, offering milder reaction conditions and greater functional group tolerance.

Copper-Catalyzed Cascade Reactions for Substituted Pyrroles

Copper catalysis has been extensively utilized in the synthesis of N-aryl pyrroles due to the low cost and low toxicity of copper salts. organic-chemistry.orgrsc.org Copper-catalyzed cascade reactions allow for the construction of highly functionalized pyrroles from simple precursors. One such strategy involves the reaction of 3,6-dihydro-1,2-oxazines with a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions to afford pyrrole derivatives. rsc.org These oxazine (B8389632) precursors can be generated in situ from the hetero-Diels-Alder reaction of nitroso dienophiles and 1,3-dienes, allowing for a one-pot synthesis of the final pyrrole product. rsc.org

Iron(III) Chloride Catalyzed Four-Component Couplings

Iron(III) chloride is an inexpensive, abundant, and environmentally benign catalyst that has proven effective in promoting the synthesis of highly substituted pyrroles through four-component coupling reactions. organic-chemistry.org This one-pot reaction typically involves a 1,3-dicarbonyl compound, an amine, an aldehyde, and a nitroalkane. By employing 3,4-dimethylaniline as the amine component, this method provides a direct route to functionalized this compound derivatives. The reaction is operationally simple and proceeds under mild conditions, often in water, making it an attractive method for generating libraries of substituted pyrroles. organic-chemistry.org

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst |

| 1,3-Dicarbonyl Compound | 3,4-Dimethylaniline | Aldehyde | Nitroalkane | Iron(III) Chloride |

Van Leusen Pyrrole Synthesis and its Metal-Free Adaptations

The Van Leusen pyrrole synthesis is a versatile method for preparing pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govresearchgate.netmdpi.comwikipedia.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov While the original Van Leusen reaction produces N-unsubstituted pyrroles, modifications have been developed to access N-substituted derivatives.

Metal-free adaptations of the Van Leusen synthesis allow for the preparation of 3,4-disubstituted pyrroles under basic conditions. researchgate.netmdpi.com Although direct N-arylation with 3,4-dimethylaniline within the classical Van Leusen framework is less common, the resulting pyrrole can be subsequently N-arylated in a separate step.

| Michael Acceptor | Reagent | Product Type |

| α,β-Unsaturated Ketone | Tosylmethyl Isocyanide (TosMIC) | 3,4-Disubstituted Pyrrole |

| α,β-Unsaturated Aldehyde | Tosylmethyl Isocyanide (TosMIC) | 3-Substituted Pyrrole |

Intermolecular Aza-Wittig Reactions for N-Substituted Pyrroles

The aza-Wittig reaction provides a powerful and often metal-free pathway to N-heterocycles, including pyrroles. nih.govwikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl compound. For the synthesis of N-substituted pyrroles, an intramolecular aza-Wittig reaction is commonly employed. However, intermolecular variants have also been developed.

A mild and metal-free one-pot strategy for constructing substituted pyrroles utilizes the aza-Wittig reaction between chromones and phenacyl azides in the presence of triphenylphosphine. nih.gov This method offers a broad substrate scope and operational simplicity. To synthesize a this compound derivative using this approach, a phenacyl azide (B81097) bearing the 3,4-dimethylphenyl group would be required. The reaction proceeds through the in-situ formation of an iminophosphorane, which then undergoes a cascade of reactions to yield the final pyrrole product. nih.gov

Chemoselective Double Cyanation Methods for Pyrrole Scaffolds

While direct double cyanation of the pyrrole ring in this compound is not extensively documented, the functionalization of the pyrrole core is a critical aspect of elaborating its structure. General methods for the cyanation of pyrroles often involve the use of cyanating agents like tosyl cyanide or cyanogen (B1215507) bromide, typically under Lewis acid catalysis. Achieving chemoselective double cyanation presents a significant challenge due to the reactive nature of the pyrrole ring, which can lead to a mixture of products or polymerization.

Recent advancements in C-H functionalization offer more controlled approaches. For instance, transition-metal-catalyzed methods, while not specifically detailed for double cyanation, provide a framework for regioselective C-H activation and subsequent functionalization. The electronic properties of the N-aryl substituent can influence the position of cyanation. In the case of the 3,4-dimethylphenyl group, its electron-donating nature would activate the pyrrole ring towards electrophilic substitution, potentially directing cyanation to the 2- and 5-positions.

Further research into developing specific catalysts and reaction conditions is necessary to achieve efficient and selective double cyanation of N-arylpyrroles.

Regioselective Synthesis and Functional Group Compatibility in Pyrrole Formation

The construction of the pyrrole ring itself offers the most direct route to control the substitution pattern. Several named reactions are pivotal in this context, including the Paal-Knorr, Knorr, and Van Leusen syntheses. researchgate.netwikipedia.org

Strategies for Control of Substitution Patterns on the Pyrrole Ring

The Paal-Knorr synthesis is a robust and widely employed method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,4-dimethylaniline. wikipedia.orgrgmcet.edu.in The substitution pattern on the resulting pyrrole is directly determined by the substituents on the 1,4-dicarbonyl starting material. For example, the reaction of 2,5-hexanedione with 3,4-dimethylaniline will yield 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole. To obtain other substitution patterns, appropriately substituted 1,4-dicarbonyl compounds are required.

| 1,4-Dicarbonyl Compound | Amine | Pyrrole Product |

| 2,5-Hexanedione | 3,4-Dimethylaniline | 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole |

| 1,4-Diphenyl-1,4-butanedione | 3,4-Dimethylaniline | 1-(3,4-Dimethylphenyl)-2,5-diphenyl-1H-pyrrole |

| Succinaldehyde | 3,4-Dimethylaniline | This compound |

The Knorr pyrrole synthesis provides another avenue, typically involving the condensation of an α-amino ketone with a β-ketoester. This method allows for the synthesis of pyrroles with different substitution patterns at positions 2, 3, 4, and 5. The regioselectivity is controlled by the nature of the starting materials.

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in the presence of a base to form the pyrrole ring. researchgate.net This method is particularly useful for preparing 3,4-disubstituted pyrroles. organic-chemistry.org

More contemporary methods, such as transition-metal-catalyzed cycloadditions, offer high regioselectivity. For instance, the [3+2] cycloaddition of azomethine ylides with alkynes can produce highly substituted pyrroles in a controlled manner. Similarly, palladium-catalyzed cross-coupling reactions of pre-functionalized pyrroles allow for the introduction of substituents at specific positions. nih.gov A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov

Evaluation of Functional Group Tolerance in this compound Formation

The functional group tolerance of pyrrole-forming reactions is crucial for the synthesis of complex molecules. The Paal-Knorr synthesis is generally tolerant of a wide range of functional groups on both the dicarbonyl component and the amine. researchgate.net However, strongly acidic or basic conditions can be detrimental to sensitive functionalities. rgmcet.edu.in The use of milder catalysts, such as weak acids like acetic acid or solid acid catalysts, can improve the compatibility with various functional groups. rgmcet.edu.inorganic-chemistry.org

Research by Amarnath and colleagues has shown that the electronic nature of substituents on the aryl amine can influence the rate of the Paal-Knorr reaction. organic-chemistry.org Electron-withdrawing groups on the aromatic ring, such as a nitro group, can increase the reaction rate, while electron-donating groups, like a methoxy (B1213986) group, can have a negative effect. organic-chemistry.org This suggests that the electronic properties of the 3,4-dimethylphenyl group, being electron-donating, might slightly decrease the reaction rate compared to aniline, but the reaction is still expected to proceed efficiently under appropriate conditions.

Modern synthetic methods often exhibit broader functional group tolerance. For example, proline-catalyzed Paal-Knorr synthesis has been shown to be effective for constructing highly functionalized pyrroles. rsc.org Similarly, metal-catalyzed reactions can be tuned to be compatible with a wide array of functional groups by careful selection of the catalyst and ligands.

Synthetic Routes to Key Intermediates Bearing the 3,4-Dimethylphenyl Moiety for Pyrrole Cyclization

The primary and most crucial intermediate for the synthesis of this compound via condensation reactions is 3,4-dimethylaniline . This compound is commercially available but can also be synthesized through various methods.

A common laboratory-scale synthesis involves the nitration of o-xylene (B151617) to produce 3,4-dimethylnitrobenzene, followed by reduction of the nitro group to an amine.

Table of Synthetic Steps for 3,4-Dimethylaniline:

| Step | Reaction | Reagents | Typical Conditions |

| 1 | Nitration | o-Xylene, Nitric Acid, Sulfuric Acid | 0-10 °C |

| 2 | Reduction | 3,4-Dimethylnitrobenzene, Iron/HCl or Sn/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reflux or elevated pressure |

For the synthesis of more complex pyrrole derivatives, functionalized 3,4-dimethylaniline precursors may be required. For instance, if a substituent is desired on the aromatic ring, a substituted o-xylene can be used as the starting material. Alternatively, electrophilic aromatic substitution reactions on 3,4-dimethylaniline can be performed, although care must be taken to control the regioselectivity due to the activating nature of the amino and methyl groups.

Mechanistic Investigations of Reactions Involving 1 3,4 Dimethylphenyl 1h Pyrrole

Elucidation of Reaction Pathways and Transition States

The formation of the pyrrole (B145914) ring can proceed through various reaction pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions.

Proposed Mechanistic Cycles for Pyrrole Annulation Reactions

Several synthetic strategies for N-aryl pyrroles involve annulation reactions, where the pyrrole ring is constructed from acyclic precursors.

One of the most common methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgpharmaguideline.com In the case of 1-(3,4-dimethylphenyl)-1H-pyrrole, this would involve the reaction of a 1,4-dicarbonyl compound with 3,4-dimethylaniline (B50824). The mechanism is thought to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. organic-chemistry.org Weakly acidic conditions are often employed to accelerate the reaction. organic-chemistry.org

Catalytic versions of the Knorr pyrrole synthesis have also been developed, utilizing manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.orgorganic-chemistry.org These reactions are notable for their sustainability, producing hydrogen gas as a byproduct. organic-chemistry.org The catalytic cycle is proposed to involve manganese hydride intermediates. organic-chemistry.org

Transition metal-catalyzed annulations provide another versatile route. For instance, a palladium-catalyzed [4+1] annulation of dicarbonyl compounds has been reported. mdpi.com A proposed mechanism involves the formation of a Pd(II) intermediate which undergoes β-hydride elimination and reinsertion, followed by a second β-hydride elimination to form the pyrrole and regenerate the Pd(0) catalyst, which is then reoxidized by an oxidant like oxygen. mdpi.com

Rhodium-catalyzed C-H activation has been utilized for the synthesis of pyrroles from enamides and alkynes. acs.org The cationic complex Cp*Rh(MeCN)32 has shown significant activity, suggesting the importance of a cationic intermediate in the catalytic cycle. acs.org

Formal [3+2] cycloaddition reactions also lead to pyrrole formation. For example, the reaction of allenoates and activated isocyanides catalyzed by a chiral phosphine (B1218219) can produce enantioenriched pyrroles. rsc.org Another approach involves the reaction of münchnones with alkynes, proceeding through a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction to release carbon dioxide. wikipedia.org

A novel one-pot hetero-Diels-Alder/ring contraction cascade has been described for the synthesis of N-arylpyrroles from 1-boronodienes and arylnitroso compounds. rsc.org

Role of Intermediates in this compound Formation and Reactivity

The formation and reactivity of various intermediates are central to the synthesis of this compound.

In the Paal-Knorr synthesis , the initial intermediate is a hemiaminal, which is in equilibrium with the starting amine and dicarbonyl compound. organic-chemistry.org The subsequent cyclization to a dihydro-dihydroxypyrrole and final dehydration are key steps. organic-chemistry.org The nature of the substituents on the amine can influence the rate of cyclization. organic-chemistry.org

In metal-catalyzed reactions , a variety of intermediates are proposed. For instance, in a palladium-catalyzed three-component reaction of alkyne esters, amines, and alkenes, a Pd(II)-activated alkene undergoes migratory insertion into an enamine intermediate. nih.gov In the ruthenium-catalyzed synthesis from 2H-azirines and alkynes, an intermediate is formed through azirine oxidative ring opening and alkyne insertion, which then undergoes reductive elimination. nih.gov

Radical cations have been proposed as key intermediates in the chemical polymerization of pyrrole, where a pyrrole monomer is attacked by an oxidized oligomer radical cation. researchgate.net In some oxidative cyclizations of enamines, an amino radical cation is formed, which then dimerizes and cyclizes to form the pyrrole ring. nih.gov

Enamine intermediates are also crucial in organocatalytic pyrrole syntheses. rsc.org For example, in a reaction catalyzed by an amino acid, the catalyst activates a dicarbonyl compound to facilitate nucleophilic attack by an amine, leading to the formation of an enamine that subsequently cyclizes. rsc.org

Kinetic and Thermodynamic Aspects of Pyrrole Ring Formation

The kinetics and thermodynamics of pyrrole ring formation have been investigated to understand the factors governing reaction rates and product stability.

In the chemical polymerization of pyrrole using ferric chloride, the consumption of pyrrole is attributed to a fast oxidation reaction and an even faster reaction with oxidized pyrrole oligomers. researchgate.net Kinetic studies as a function of temperature have allowed for the determination of activation energy, enthalpy, and entropy for the initiation and propagation steps of the polymerization process. researchgate.net

Computational studies using methods like CBS-QB3 have been employed to calculate the thermodynamic properties of pyrrole, including its enthalpy of formation. acs.org Such data is crucial for developing accurate kinetic models of pyrrole pyrolysis and combustion. acs.org

The rate of cyclization in the Paal-Knorr synthesis is influenced by the stereochemistry of the dicarbonyl substrate and the electronic nature of substituents on the amine. organic-chemistry.org For example, an electron-withdrawing nitro group on an aryl amine has been shown to have a positive effect on the reaction rate. organic-chemistry.org

Solvent Effects and Catalytic Activation Mechanisms in Pyrrole Synthesis

The choice of solvent and catalyst plays a pivotal role in the efficiency and selectivity of pyrrole synthesis.

Solvent Effects:

In the Clauson-Kaas reaction for synthesizing N-substituted pyrroles, water has been shown to be a superior and greener solvent compared to organic solvents like acetonitrile (B52724), benzene, and ethanol. beilstein-journals.org

Microwave-assisted syntheses have been successfully carried out in water and under solvent-free conditions. beilstein-journals.org

The ratio of products in the photoreaction of naphthalene (B1677914) with pyrrole is dependent on the solvent, suggesting a similarity to certain ground-state ionic processes. rsc.org

In some cases, the solvent can participate in the reaction. For example, in the synthesis of 3,4-disubstituted pyrroles, dynamic solvent effects can influence the rate of the [3+2] cycloaddition reaction. nih.gov

Catalytic Activation Mechanisms:

A wide range of catalysts have been employed for pyrrole synthesis, including Lewis acids like iron(III) chloride and magnesium iodide etherate, and solid acid catalysts such as silica (B1680970) sulfuric acid. beilstein-journals.org

Iron(III) chloride acts as a Lewis acid catalyst, activating the reaction between amines and 2,5-dimethoxytetrahydrofuran (B146720) in water. beilstein-journals.org

Magnesium iodide etherate selectively activates electron-rich aromatic amines, with the iodine counterion and acetonitrile playing key roles in the catalytic system's reactivity. beilstein-journals.org

Organocatalysts, such as amino acids, can activate dicarbonyl compounds through hydrogen bonding, facilitating nucleophilic attack. rsc.org

Transition metal catalysts, including those based on palladium, ruthenium, rhodium, and manganese, enable a variety of C-H activation and coupling reactions to form the pyrrole ring. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org For example, a rhodium catalyst can facilitate the functionalization of enamides for pyrrole construction, where electricity serves as a sustainable oxidant. acs.org

Photoactivation Mechanisms in Pyrrole Derivatives

Photoactivation can play a significant role in the reactivity of pyrrole derivatives.

Irradiation of furan (B31954) derivatives in the presence of an amine can lead to the formation of the corresponding pyrrole. netsci-journal.com The mechanism is proposed to involve the formation of a Dewar furan intermediate. netsci-journal.com

The photoreaction of naphthalene with pyrrole, induced by UV light, yields dihydronaphthyl-substituted pyrroles. rsc.org This reaction is believed to proceed from the first excited singlet state of naphthalene. rsc.org Pyrrole quenches the fluorescence of naphthalene at a rate close to the diffusion limit in various solvents. rsc.org

Some 2-aminopyrrole derivatives have been shown to exhibit photoactivation, where their biological activity is enhanced under UV or visible light. nih.gov This has been hypothesized to occur via a radical mechanism. nih.gov

Theoretical calculations have been used to describe the photochemical behavior of pyrrole and its derivatives, suggesting that the formation of a Dewar pyrrole intermediate is often prevented, which can limit photoisomerization reactions. netsci-journal.com However, the introduction of certain substituents, like a cyano group, can enable the formation of this intermediate. netsci-journal.com The introduction of an aromatic carbonyl group at the N-position of tetraphenylpyrrole has been shown to enhance intersystem crossing and promote phosphorescence. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dimethylphenyl 1h Pyrrole Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N-arylpyrroles, ¹H and ¹³C NMR provide direct information about the proton and carbon environments, while 2D NMR techniques establish connectivity between atoms, allowing for unambiguous assignment of all signals.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. In a typical 1-(3,4-dimethylphenyl)-1H-pyrrole analog, the spectrum can be divided into distinct regions for the aromatic protons of the dimethylphenyl ring, the protons of the pyrrole (B145914) ring, and the methyl group protons. The chemical shifts (δ) of the pyrrole protons are influenced by the electronic effects of the N-aryl substituent and any other groups on the pyrrole ring. researchgate.net The protons on the pyrrole ring typically appear as multiplets, with their chemical shifts and coupling constants being sensitive to the solvent used. researchgate.net

For a specific analog, 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , the ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz provides a clear example of the proton environments. rsc.org The aromatic protons of the 3,4-dimethylphenyl group appear in the range of δ 6.96-7.22 ppm. rsc.org The single proton on the pyrrole ring (H-5) is observed at δ 7.20 ppm. rsc.org The methyl groups attached to the phenyl ring and the pyrrole ring, along with the acetyl methyl groups, resonate in the upfield region. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| Aromatic H | 7.22-7.20 | dd, J = 8.0 | rsc.org |

| Pyrrole H-5 | 7.20 | s | rsc.org |

| Aromatic H | 7.02 | s | rsc.org |

| Aromatic H | 6.98-6.96 | dd, J = 2.0, 8.0 | rsc.org |

| Acetyl CH₃ | 2.47 | s | rsc.org |

| Acetyl CH₃ | 2.40 | s | rsc.org |

| Aromatic CH₃ | 2.29 | s | rsc.org |

| Aromatic CH₃ | 2.29 | s | rsc.org |

| Pyrrole CH₃ | 2.15 | s | rsc.org |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. For N-arylpyrroles, the spectrum shows distinct signals for the sp²-hybridized carbons of the aromatic and pyrrole rings, as well as for the sp³-hybridized carbons of the alkyl substituents. acgpubs.org

In the case of 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , the ¹³C NMR spectrum provides a complete map of the carbon skeleton. rsc.org The signals for the carbonyl carbons of the acetyl groups appear at the lowest field, a characteristic feature for such functional groups. acgpubs.org The aromatic and pyrrole carbons resonate in the typical downfield region for sp² carbons, while the methyl carbons appear at higher field. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 200.0 | rsc.org |

| C=O | 192.8 | rsc.org |

| Aromatic/Pyrrole C | 138.2 - 123.4 | rsc.org |

| Acetyl CH₃ | 31.4 | rsc.org |

| Acetyl CH₃ | 27.7 | rsc.org |

| Aromatic CH₃ | 19.9 | rsc.org |

| Aromatic CH₃ | 19.5 | rsc.org |

| Pyrrole CH₃ | 11.7 | rsc.org |

While 1D NMR spectra provide essential information, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system, such as those on the aromatic ring.

HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. nih.gov This is particularly useful for distinguishing between the various CH groups in the aromatic and pyrrole rings.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. nih.gov This technique is crucial for piecing together the molecular skeleton by establishing long-range connectivities, for instance, from the methyl protons to the aromatic ring carbons or from the pyrrole protons to the carbons of the phenyl ring.

Together, these 2D techniques provide a comprehensive picture of the molecular connectivity, confirming the substitution pattern on both the pyrrole and the phenyl rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogs, the FTIR spectrum displays characteristic absorption bands corresponding to the various stretching and bending vibrations of the bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. acgpubs.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings are found in the 1600-1450 cm⁻¹ region. nih.gov

C-N stretching: The C-N stretching vibration of the N-aryl bond and within the pyrrole ring typically appears in the 1300-1100 cm⁻¹ range. researchgate.net

C-H bending: Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ region.

For analogs containing carbonyl groups, such as 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , a strong absorption band corresponding to the C=O stretching vibration would be expected in the region of 1700-1650 cm⁻¹. acgpubs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, which serves as a definitive confirmation of the compound's identity.

For the analog 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , HRMS analysis using electrospray ionization (ESI) confirms its molecular formula. rsc.org The calculated mass for the sodium adduct ([M+Na]⁺) of C₁₇H₁₉NO₂ is 304.1314, and the experimentally found value is 304.1308, which is in excellent agreement. rsc.org

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone | C₁₇H₁₉NO₂ | [M+Na]⁺ | 304.1314 | 304.1308 | rsc.org |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture and conformation.

For N-arylpyrroles, a key structural parameter of interest is the dihedral angle between the plane of the pyrrole ring and the plane of the N-aryl substituent. This angle is influenced by steric hindrance from substituents adjacent to the nitrogen on both rings. In the absence of significant steric hindrance, the molecule may adopt a more planar conformation to maximize π-system conjugation. However, bulky substituents can force the rings to twist relative to each other. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Pyrrole Derivatives

The electronic absorption characteristics of this compound and its analogs are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides valuable insights into the electronic transitions occurring within these molecules upon absorption of electromagnetic radiation in the UV and visible regions. The position and intensity of absorption bands are sensitive to the molecular structure, particularly the nature and position of substituents on both the pyrrole and phenyl rings.

The UV-Vis spectra of N-phenylpyrrole derivatives are generally characterized by one or more absorption bands in the range of 270–395 nm. nih.gov These absorptions are typically attributed to π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.orglibretexts.org The presence of non-bonding electrons, for instance on the nitrogen atom of the pyrrole ring, can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. wikipedia.orglibretexts.org

The substitution pattern on the phenyl ring significantly influences the electronic spectra. Electron-donating groups, such as alkyl groups, are known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.govspcmc.ac.innih.gov This is due to the interaction of the substituent's electrons with the π-system of the aromatic rings, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. researchgate.net

The electronic transitions in these molecules are complex and can be influenced by the relative orientation of the pyrrole and phenyl rings. The planarity of the molecule affects the extent of π-conjugation; a more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.

The following table summarizes the UV-Vis absorption data for some relevant pyrrole derivatives, providing a basis for understanding the electronic properties of this compound.

Table 1: UV-Vis Spectroscopic Data for Selected Pyrrole Derivatives

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Pyrrole | - | 210 | - | π → π |

| 1-Phenylpyrrole | - | 256 | - | π → π |

| p-Substituted-N-phenylpyrroles | DMF/DMSO | 270-395 | - | π → π* |

Computational Chemistry and Theoretical Studies of 1 3,4 Dimethylphenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can determine the optimized geometry, electronic distribution, and reactivity of 1-(3,4-dimethylphenyl)-1H-pyrrole. Studies on similar N-phenylpyrrole structures using DFT methods like B3LYP with basis sets such as 6-31++G(d,p) provide a framework for understanding its properties. researchgate.net The orientation of the dimethylphenyl ring relative to the pyrrole (B145914) ring (the torsional angle) is a key geometric parameter that influences the electronic communication between the two aromatic systems. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For N-arylpyrroles, the HOMO is typically located on the electron-rich pyrrole ring, while the LUMO may be distributed across the entire molecule. DFT calculations on various pyrrole, furan (B31954), and thiophene (B33073) oligomers have shown a robust quantitative relationship between the HOMO-LUMO gap and the molecule's aromaticity and ionization potential. rsc.org In a study on poly(aniline-co-pyrrole), DFT calculations indicated that the pyrrole unit acts as an electron acceptor. nih.gov For this compound, the electron-donating methyl groups on the phenyl ring would be expected to influence the energy of the molecular orbitals.

To illustrate, DFT calculations on related phenylpyrrole isomers provide insight into their electronic properties. The table below shows calculated values for similar molecules, which helps in estimating the expected properties for the title compound.

| Property | 1-phenylpyrrole | 2-phenylpyrrole | 3-phenylpyrrole |

| HOMO Energy (eV) | -5.58 | -5.51 | -5.67 |

| LUMO Energy (eV) | -0.31 | -0.52 | -0.45 |

| HOMO-LUMO Gap (eV) | 5.27 | 4.99 | 5.22 |

| Table 1: Illustrative calculated electronic properties for phenylpyrrole isomers using DFT (B3LYP/6-31++G(d,p)). Data adapted from theoretical studies on phenylpyrroles. researchgate.net |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net These methods can accurately forecast vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netbris.ac.uk

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, provides reliable predictions of chemical shifts. nih.gov While experimental NMR data for 1-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives have been reported mdpi.com, computational prediction offers a powerful tool for assignment. plos.org Machine learning approaches, sometimes combined with DFT, are also emerging as highly accurate methods for predicting ¹H chemical shifts in various solvents. nih.govnih.govrsc.org For N-phenylpyrrole, harmonic frequency calculations at the DFT-B3LYP/cc-pVDZ level have successfully aided in the analysis of its infrared and Raman spectra. researchgate.net Such calculations for this compound would help in assigning its characteristic vibrational modes and NMR signals.

| Parameter | Method | Typical Accuracy |

| ¹H NMR Chemical Shift | DFT-GIAO | ~0.2-0.4 ppm (RMSE) rsc.org |

| ¹³C NMR Chemical Shift | DFT-GIAO | ~2-4 ppm bris.ac.uk |

| ¹JCH Coupling Constant | DFT | <4 Hz bris.ac.uk |

| Vibrational Frequencies | DFT (B3LYP) | Good agreement with experimental IR/Raman researchgate.net |

| Table 2: Typical accuracy of DFT-based methods for predicting spectroscopic parameters for organic molecules. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding potential mechanisms of action. nih.gov

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, often acting by inhibiting specific enzymes. mdpi.comnih.govnih.govresearchgate.net For instance, docking studies on novel pyrrole scaffolds have identified them as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), important antibacterial targets. mdpi.comnih.gov Similarly, pyrrole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential.

A molecular docking study of this compound would involve docking it into the active site of a relevant protein target. The simulation would predict the binding pose and calculate a docking score, which estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

| Pyrrole Derivative Class | Target Protein | Biological Activity |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase / DHFR | Antibacterial mdpi.com |

| Pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases | COX-1 / COX-2 | Anti-inflammatory |

| Pyrrole-based hydrazones | Monoamine Oxidase B (MAOB) | Anti-Parkinsonian mdpi.com |

| Oxadiazole-ligated pyrroles | Enoyl-ACP (CoA) Reductase | Antitubercular nih.gov |

| Table 3: Examples of molecular docking studies performed on various pyrrole derivatives to predict their interaction with biological targets. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the receptor, the stability of the binding pose predicted by docking, and the thermodynamics of binding. nih.gov

MD simulations have been effectively used to study pyrrole-containing systems. For example, simulations of pyrrolopyrimidine-based inhibitors bound to the MDM2 and MDMX proteins revealed that van der Waals interactions were the dominant force in the binding, highlighting the importance of shape complementarity. nih.gov In another study, MD simulations were used to explore the binding modes of thieno[3,2-b]pyrrole derivatives as inhibitors of the anticancer target LSD1. nih.govrsc.org

An MD simulation of this compound, either alone in a solvent to study its conformational preferences or in complex with a protein, would provide a more realistic understanding of its behavior in a biological environment. The simulation would track changes in bond lengths, angles, and dihedral angles over time, revealing the molecule's flexibility and the stability of its interactions with a target protein. plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Efficacy Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netacs.orgscilit.com

Numerous QSAR studies have been performed on pyrrole derivatives for various applications. For example, 2D and 3D-QSAR models have been developed for oxadiazole-ligated pyrrole derivatives to identify structural features required for antitubercular activity. nih.govresearchgate.net Other studies have used QSAR to model the antifungal activity of pyrroline-2-one derivatives nih.gov and other heterocyclic compounds. researchgate.netjapsonline.comnih.gov These models often use descriptors related to steric, electronic, and hydrophobic properties. A 3D-QSAR study on antifungal pyrroline (B1223166) derivatives revealed the importance of a bulky electron-donating group on the pyrrole ring for activity. nih.gov

To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with experimentally measured biological activity. The model would help to understand how substitutions on the phenyl ring and the pyrrole nucleus affect the desired activity, providing a rational basis for designing improved analogues. nih.gov

Mechanistic and Structure Activity Relationship Sar Aspects in Medicinal Chemistry Research for 1 3,4 Dimethylphenyl 1h Pyrrole Scaffolds

Exploration of Pyrrole (B145914) Derivatives as Core Scaffolds in Bioactive Molecules

The pyrrole nucleus is a key structural motif in a multitude of natural products, such as heme, chlorophyll, and various alkaloids, which are essential for life processes. researchgate.net In the realm of synthetic medicinal chemistry, this heterocycle is a popular building block due to its capacity for substitution at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.govnih.gov The delocalized pi-electron system of the pyrrole ring and its ability to participate in hydrogen bonding contribute to its favorable interactions with biological macromolecules.

The incorporation of the pyrrole scaffold into drug design has yielded numerous successful therapeutic agents. biolmolchem.com Researchers have extensively synthesized and evaluated pyrrole derivatives, revealing a broad spectrum of biological activities. researchgate.netmdpi.com These compounds have been investigated for their potential as anticancer agents, inhibitors of key enzymes involved in inflammatory pathways, and modulators of central nervous system receptors. nih.govmdpi.comgoogle.com The versatility of the pyrrole core allows it to serve as a central framework for attaching various pharmacophoric groups, leading to compounds with high affinity and selectivity for their biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Arylpyrroles with Emphasis on the Dimethylphenyl Moiety

The attachment of an aryl group to the nitrogen atom of the pyrrole ring gives rise to N-arylpyrroles, a class of compounds that has garnered significant attention in medicinal chemistry. The nature and substitution pattern of this aryl ring are critical determinants of biological activity.

Impact of Substituent Modifications on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies on N-arylpyrroles have demonstrated that the electronic and steric properties of substituents on the N-aryl ring play a crucial role in molecular recognition and binding affinity. nih.gov Modifications to this part of the molecule can significantly influence how the compound interacts with its biological target.

For instance, in the development of axially chiral N-arylpyrroles, the presence, type, and position of substituents on the phenyl ring were found to be critical for achieving high stereoselectivity in chemical reactions, which is often a prerequisite for specific biological activity. nih.govresearchgate.net Studies on various classes of bioactive compounds have shown that introducing different functional groups—ranging from electron-donating to electron-withdrawing groups—on the N-aryl moiety can modulate the compound's potency and selectivity. nih.gov

The table below illustrates hypothetical SAR trends for N-arylpyrrole derivatives based on general findings in medicinal chemistry, showing how substituent changes can affect biological activity.

| Substituent on N-Phenyl Ring | Position | Electronic Effect | Steric Hindrance | Predicted Biological Activity (Relative) |

| -H | - | Neutral | Low | Baseline |

| -Cl | 4- (para) | Electron-withdrawing | Moderate | Enhanced |

| -OCH₃ | 4- (para) | Electron-donating | Moderate | Variable |

| -CH₃ | 4- (para) | Electron-donating | Moderate | Increased |

| -CH₃, -CH₃ | 3,4- (meta, para) | Electron-donating | High | Potentially High |

| -CF₃ | 3- (meta) | Strong Electron-withdrawing | High | Variable |

| -NO₂ | 4- (para) | Strong Electron-withdrawing | Moderate | Decreased |

This table is illustrative and based on general SAR principles; specific activities depend on the biological target.

Role of the 3,4-Dimethylphenyl Group in Ligand-Protein Interactions

The 3,4-dimethylphenyl group in the 1-(3,4-dimethylphenyl)-1H-pyrrole scaffold introduces specific steric and electronic features that can significantly influence its interaction with protein targets. This substituent provides a bulky, lipophilic (hydrophobic) surface that can engage in favorable van der Waals and hydrophobic interactions within the binding pockets of enzymes or receptors. nih.gov Such interactions are often crucial for stabilizing the ligand-protein complex and achieving high binding affinity.

Mechanistic Insights into Potential Biological Activities

The this compound scaffold has the potential to exhibit a range of biological activities through various mechanisms, including enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. researchgate.net As such, they are important targets for the development of anti-inflammatory drugs. nih.gov Pyrrole derivatives have emerged as promising LOX inhibitors. nih.govmdpi.com

Research has shown that certain pyrrole-containing compounds can effectively inhibit LOX enzymes. For example, a study on novel pyrrole derivatives as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors revealed that some of these compounds displayed potent inhibition of soybean LOX (sLOX). nih.gov Molecular docking studies suggested that these compounds could bind allosterically to the enzyme. nih.gov Another study on pyrrolo[3,4-c]pyrrole (B14788784) derivatives identified several compounds with LOX inhibitory activity superior to the reference drug Zileuton. mdpi.com Docking simulations indicated that the pyrrolo[3,4-c]pyrrole moiety could occupy the same binding cavity as the natural substrate, arachidonic acid, and form hydrogen bonds and numerous π-alkyl and π-sigma interactions with amino acid residues in the active site. mdpi.com

Of high relevance, a series of 1,2,4-triazole (B32235) derivatives were synthesized and evaluated as 15-lipoxygenase inhibitors, with one of the most potent compounds featuring a -N-(3,4-dimethylphenyl)methylacetamide side chain. acs.org This finding underscores the potential of the 3,4-dimethylphenyl moiety to contribute favorably to the inhibition of lipoxygenase.

The table below summarizes the lipoxygenase inhibitory activity of selected pyrrole-related derivatives.

| Compound Type | Specific Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Pyrrole Derivative | Pyrrole 2 | Soybean LOX | 7.5 µM | nih.gov |

| Pyrrole-Cinnamate Hybrid | Hybrid 6 | Soybean LOX | 27.5 µM | nih.gov |

| Pyrrolo[3,4-c]pyrrole | Derivative 3g | Lipoxygenase | More potent than Zileuton | mdpi.com |

| 1,2,4-Triazole Derivative | Containing N-(3,4-dimethylphenyl)acetamide | 15-Lipoxygenase | Not specified, but significant activity | acs.org |

Investigation of Anti-Proliferative Mechanisms at a Molecular Level

The anti-proliferative activity of pyrrole derivatives is often attributed to their ability to interact with key molecular targets involved in cancer cell growth and survival. Research into various pyrrole-containing compounds has elucidated several primary mechanisms at the molecular level.

A significant mechanism is the inhibition of protein kinases , which are crucial enzymes in cell signaling pathways that regulate proliferation, differentiation, and apoptosis. nih.gov For instance, certain pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases implicated in tumor growth and angiogenesis. nih.gov Molecular docking studies on fused 1H-pyrrole derivatives have shown that these compounds can effectively bind to the active sites of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net For example, compound 8b (a methyl derivative) from one study demonstrated broad-spectrum activity against multiple cell lines with IC₅₀ values below 0.05 µM, and its activity was linked to potent inhibition of CDK2/Cyclin A1. nih.govresearchgate.net The interaction often involves the pyrrole scaffold fitting into hydrophobic pockets of the kinase active site, while substituents form crucial hydrogen bonds with key amino acid residues like LYS721 and MET769. nih.gov

Another key anti-proliferative mechanism is the induction of cell cycle arrest . By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. Studies on 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives found that they could induce cell cycle arrest, thereby preventing cells from progressing to the next phase of division. Similarly, some fused pyrrole derivatives have been shown to arrest the cell cycle of MCF-7 breast cancer cells at the S phase. nih.govresearchgate.net

Furthermore, many pyrrole derivatives exert their anticancer effects by inducing apoptosis , or programmed cell death. nih.gov Pyrrole compounds can trigger apoptotic pathways, leading to the systematic dismantling of the cancer cell. The role of executioner caspases, which degrade target proteins, is central to this process. nih.gov Some derivatives have been shown to induce apoptosis in malignant cells while having a lesser effect on normal cells, indicating a degree of selectivity. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrrole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 8b (a fused 1H-pyrrole) | HCT116 | < 0.05 | nih.govresearchgate.net |

| Compound 8b (a fused 1H-pyrrole) | MCF-7 | 0.043 | nih.govresearchgate.net |

| Compound 8b (a fused 1H-pyrrole) | Hep3B | 0.049 | nih.govresearchgate.net |

| Compound 9c (a pyrrolo[3,2-d]pyrimidine) | HCT116 | 0.009 | nih.govresearchgate.net |

Molecular-Level Insights into Antioxidant Properties

The antioxidant potential of pyrrole scaffolds is a significant area of research, with molecular studies revealing multiple mechanisms of action. The core pyrrole ring and its substituents play a crucial role in the ability of these compounds to neutralize harmful reactive oxygen species (ROS).

The primary mechanisms by which pyrrolic compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) , Proton-Coupled Electron Transfer (PCET) , and Single Electron Transfer (SET) . acs.org The operative mechanism is highly dependent on the compound's specific structure, the nature of the attacking radical, and the solvent environment. acs.org For many pyrrole derivatives, particularly those with an N-H group, the HAT mechanism is predominant, where the pyrrole donates a hydrogen atom from its nitrogen to a peroxyl radical (ROO•). acs.org

Quantitative Structure-Activity Relationship (QSAR) studies have provided further molecular-level insights. For example, the charges on specific oxygen atoms in substituted pyrroles can negatively correlate with antioxidant activity, meaning that more negative charges on these atoms can enhance ROS scavenging efficiency. mdpi.com

At a cellular level, pyrrole derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and reduce levels of prostaglandin (B15479496) E2 (PGE2), thereby mitigating inflammatory responses linked to oxidative stress. nih.gov They also inhibit ROS production and lipid peroxidation, which are key events in oxidative stress-induced cell damage. nih.govnih.gov For instance, in studies using PC12 cells, novel synthetic pyrrole derivatives demonstrated a neuroprotective effect by inhibiting ROS production and lipid peroxidation induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov The presence of a pyrrole ring combined with a hydrazide-hydrazone group has been shown to increase radical scavenging properties. researchgate.net

Mechanistic Basis of Antimicrobial and Antifungal Activity

The pyrrole heterocycle is a key structural motif in many natural and synthetic antimicrobial agents. The mechanism of action for these compounds often involves interference with essential microbial processes.

In terms of antibacterial activity , a primary molecular target for pyrrolamide compounds is DNA gyrase . nih.govmdpi.com This essential bacterial enzyme is responsible for managing DNA topology during replication and transcription. By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, which ultimately leads to bacterial cell death. nih.govmdpi.com Molecular docking studies have helped to visualize the interaction between 1,2,3,4-tetrasubstituted pyrrole derivatives and the active site of bacterial proteins, explaining their inhibitory effects, particularly against Gram-positive bacteria like S. aureus and B. cereus. acgpubs.org Furthermore, some N-arylpyrrole derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor that contributes to persistent infections and antibiotic resistance. nih.gov

Regarding antifungal activity , structure-activity relationship studies have highlighted the importance of specific substituents on the pyrrole scaffold. For example, the incorporation of a 4-hydroxyphenyl ring has been identified as a critical pharmacophoric feature for potent activity against Candida albicans. researchgate.net The presence of halogen atoms and substituents at the para position of aryl rings in 1,5-diarylpyrrole derivatives has also been shown to enhance antifungal activity. nih.gov While the exact molecular mechanism can vary, it is believed that these compounds interfere with fungal cell membrane integrity or essential enzymatic pathways. Phenylpyrrole analogues have demonstrated broad-spectrum fungicidal activities against various phytopathogenic fungi. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition in mm) | Concentration | Reference |

|---|---|---|---|---|

| Compound 3c (a pyrrole-thiazole derivative) | C. albicans | 24 mm | 100 µg/mL | researchgate.net |

| Compound 3d (a pyrrole-thiazole derivative) | E. coli | 20 mm | 100 µg/mL | researchgate.net |

| Compound Vc (an N-arylpyrrole) | MRSA | MIC = 4 µg/mL | N/A | nih.gov |

| Compound Vc (an N-arylpyrrole) | M. phlei | MIC = 8 µg/mL | N/A | nih.gov |

Applications in Advanced Materials Science Research

Utilization in Developing Novel Organic Materials

The synthesis of novel organic materials is a cornerstone of modern materials science, and 1-(3,4-dimethylphenyl)-1H-pyrrole serves as a valuable building block in this endeavor. The substitution on the nitrogen atom of the pyrrole (B145914) ring is a key strategy for modifying the properties of the resulting polymers, known as polypyrroles. By introducing the 3,4-dimethylphenyl group, researchers can fine-tune the electronic and physical characteristics of the polymer backbone.

The preparation of polymers from N-substituted pyrroles can be achieved through methods like electrochemical polymerization. This technique allows for the creation of thin, uniform films on electrode surfaces, which is crucial for their integration into electronic devices. The general process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The presence of the dimethylphenyl substituent influences the polymerization process and the final properties of the material. For instance, N-arylmethylene pyrrole derivatives have been successfully electropolymerized to create new polymer films.

The development of these novel materials is driven by the need for organic alternatives to traditional inorganic materials, offering advantages such as flexibility, lower processing costs, and the ability to be synthesized from bio-based sources. Research into N-substituted pyrroles is foundational for creating a wide array of functional materials with tailored physicochemical properties.

Potential in Electronic Materials and Organic Pigments

The inherent conductivity of polypyrrole and its derivatives makes them prime candidates for applications in electronic materials. The substitution at the N-position of the pyrrole ring with groups like 3,4-dimethylphenyl is a critical design element for creating organic semiconductors. These materials are essential components in the development of flexible and printable electronics.

Polymers derived from N-substituted pyrroles, such as N-phenylpyrrole, can be electropolymerized to form films on conductive surfaces like graphite (B72142) foil. These films exhibit properties that are crucial for organic thin-film transistors (OTFTs) and other electronic devices. The structure of the substituent group directly impacts the electronic properties of the resulting polymer.

Furthermore, the conjugated nature of these polymers gives rise to distinct optical properties, making them suitable for use as organic pigments. The color of these materials can be tuned by modifying the chemical structure of the monomer. For example, polymers based on dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives, which also feature N-substitution, exhibit specific colors and are investigated for their electrochromic properties—the ability to change color upon application of an electrical potential. This property is highly desirable for applications such as smart windows and displays.

Table 1: Research Findings on Related N-Substituted Pyrrole Polymers

| Compound Family | Application | Key Findings |

|---|---|---|

| N-phenylpyrrole derivatives | Organic Electronics | Can be electropolymerized to form films for potential use in organic semiconductors. |

| Dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives | Electrochromic Devices | Polymers exhibit distinct colors and electrochromic behavior, changing color with applied voltage. |

Integration into Conducting Polymers (e.g., Polypyrrole Derivatives) and Bioelectronic Applications

The integration of this compound into conducting polymers is primarily achieved through copolymerization. This process involves polymerizing it with other monomers, such as pyrrole itself, to create materials with intermediate or enhanced properties compared to the individual homopolymers. Copolymerization is a powerful strategy to modify and improve characteristics like conductivity, mechanical strength, and processability.

A key area of application for these materials is in bioelectronics. Conducting polymers like polypyrrole are often biocompatible, making them suitable for use in devices that interface with biological systems, such as biosensors and actuators for soft robotics. The properties of these polymers can be tailored for specific biological applications. For instance, the copolymerization of pyrrole with 3,4-dimethyl-1H-pyrrole has been explored to control the electro-mechanical performance of polypyrrole for applications in bio-actuators and mechanobiology. The substitution pattern on the pyrrole ring, such as the dimethyl groups, can influence properties like crosslinking and electrochemical creep in the resulting polymer network.

These polypyrrole-based materials can serve as electrically addressable substrates for cell and tissue support, or as the active component in biosensors designed to detect specific biological molecules. The ability to functionalize the polymer by choosing specific monomers like this compound is crucial for these advanced applications.

Exploration of Optical and Optoelectronic Properties

The optical and optoelectronic properties of polymers derived from this compound are of significant research interest. The extended π-conjugated system in these polymers allows them to absorb and emit light, and to interact with electric fields, forming the basis of their use in optoelectronic devices.

Research on analogous materials, such as polymers made from other N-aryl substituted pyrroles, provides insight into the expected properties. For example, a polymer synthesized from 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole was found to have an optical band gap of approximately 2.16 eV in its neutral state. Upon oxidation, new absorption bands appear at lower energies, which is a characteristic feature of conducting polymers and is responsible for their electrochromic behavior. These changes in the electronic absorption spectra are accompanied by visible color transitions.

The specific substituents on the pyrrole ring play a crucial role in tuning these properties. The electron-donating or withdrawing nature of the substituent, as well as its size and shape, can alter the energy levels of the polymer's molecular orbitals, thereby changing its absorption spectrum, emission wavelength, and conductivity. The study of these structure-property relationships is essential for designing new materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.

Table 2: Optical Properties of a Related N-Aryl Pyrrole Polymer

| Property | Value | Condition |

|---|---|---|

| Absorption Maximum (λmax) | ~460 nm | Neutral polymer film |